

Application Notes and Protocols for the Analysis of Roselipin 2B

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Compound of Interest

Compound Name: Roselipin 2B

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These application notes provide detailed protocols for the structural analysis and characterization of **Roselipin 2B**, a bioactive glycolipid, using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Roselipins are known inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.

Mass Spectrometry Analysis of Roselipin 2B

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of **Roselipin 2B**. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization methods for glycolipids.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Dissolve a purified sample of **Roselipin 2B** in a suitable solvent such as methanol or a mixture of chloroform and methanol (2:1, v/v) to a final concentration of 1-10 µg/mL.
 - For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on the target plate.

- Instrumentation and Parameters (ESI-MS/MS):
 - Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF mass spectrometer.
 - Ionization Mode: Positive and negative ion modes should be employed to obtain comprehensive structural information. In negative ionization mode, glycosidic fragments are often favored, while the positive mode tends to produce lipid fragments.[\[1\]](#)
 - Capillary Voltage: 3.0-4.5 kV
 - Sheath Gas Flow Rate: 10-20 arbitrary units
 - Auxiliary Gas Flow Rate: 5-10 arbitrary units
 - Capillary Temperature: 250-350 °C
 - Scan Range: m/z 150-2000
 - Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Data Presentation: Expected Mass Spectrometry Data for Roselipin 2B

The structure of **Roselipin 2B** is known to be 6''-O-acetyl roselipin 1B.[\[2\]](#) Based on this, the following table summarizes the expected m/z values for the molecular ions of Roselipin 1B and **Roselipin 2B**.

Compound	Formula (Roselipin 1B)	Molecular Weight (Roselipin 1B)	Expected [M+Na] ⁺ (Roselipin 1B)	Formula (Roselipin 2B)	Molecular Weight (Roselipin 2B)	Expected [M+Na] ⁺ (Roselipin 2B)
Roselipin 1B	C ₄₉ H ₉₂ O ₁₆	937.25	960.24	C ₅₁ H ₉₄ O ₁₇	979.29	1002.28

Note: The exact masses are calculated based on the chemical formula and may vary slightly in experimental data.

NMR Analysis of Roselipin 2B

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of **Roselipin 2B**, providing information on the connectivity of atoms and the stereochemistry of the molecule. The structures of the roselipin family were originally elucidated using a combination of 1D and 2D NMR experiments.^[2]

Experimental Protocol: 1D and 2D NMR Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **Roselipin 2B** in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or a mixture thereof).
 - Transfer the solution to a high-quality NMR tube.
- Instrumentation and Experiments:
 - NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
 - 1D NMR Experiments:
 - ¹H NMR: To identify the chemical environment of protons.
 - ¹³C NMR: To determine the number and types of carbon atoms.
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.^[2]
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.^[2]

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for establishing the connectivity of different structural fragments.[\[2\]](#)
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

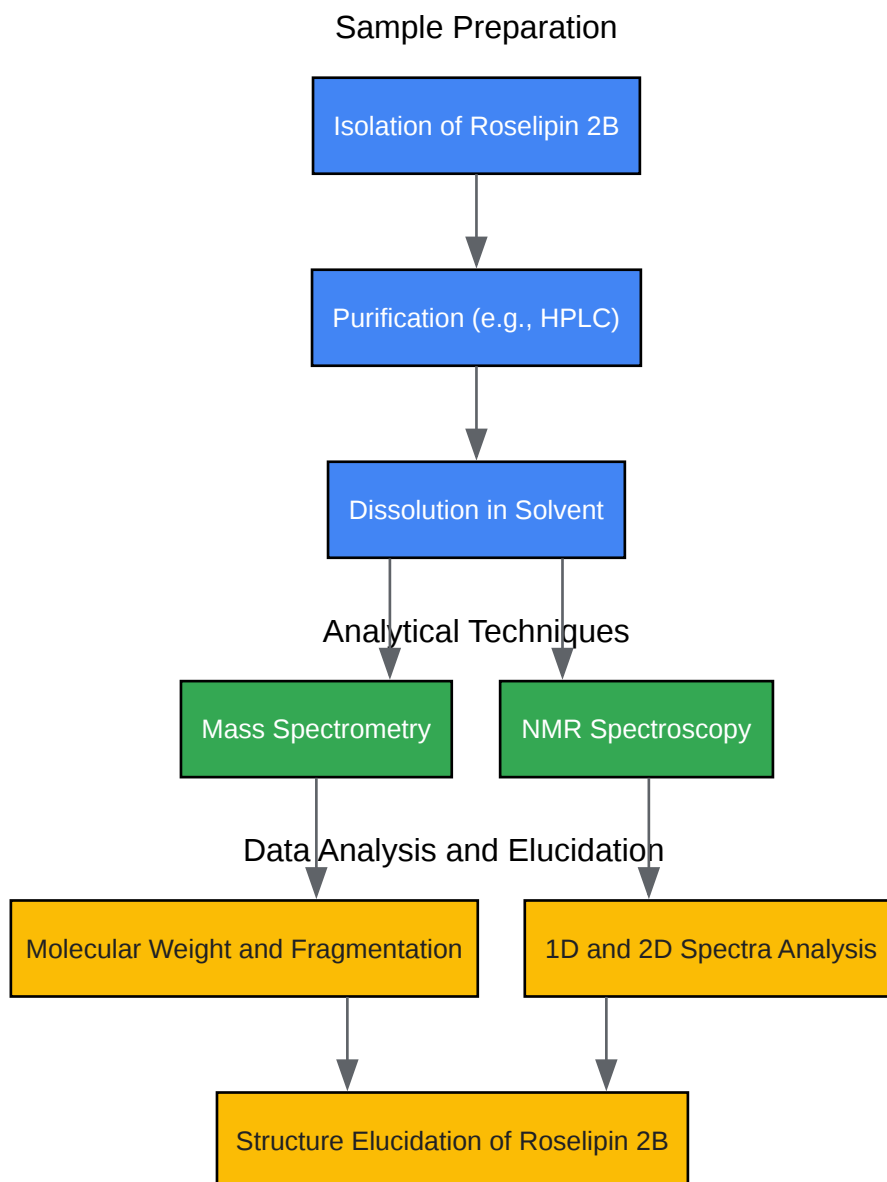
Data Presentation: Representative ^1H and ^{13}C NMR Data for Roselipin 2B

The following table provides representative chemical shifts for key structural features of **Roselipin 2B**, based on its known structure as 6''-O-acetyl roselipin 1B.

Structural Feature	Representative ^1H Chemical Shift (ppm)	Representative ^{13}C Chemical Shift (ppm)
Anomeric Protons (Mannose, Arabinitol)	4.5 - 5.5	95 - 105
Acetyl Group (CH_3)	~2.1	~21
Acetyl Group ($\text{C}=\text{O}$)	-	~170
Polyketide Chain (CH , CH_2 , CH_3)	0.8 - 4.0	10 - 80
Olefinic Protons	5.0 - 6.0	120 - 140
Carboxyl Group ($\text{C}=\text{O}$)	-	170 - 180

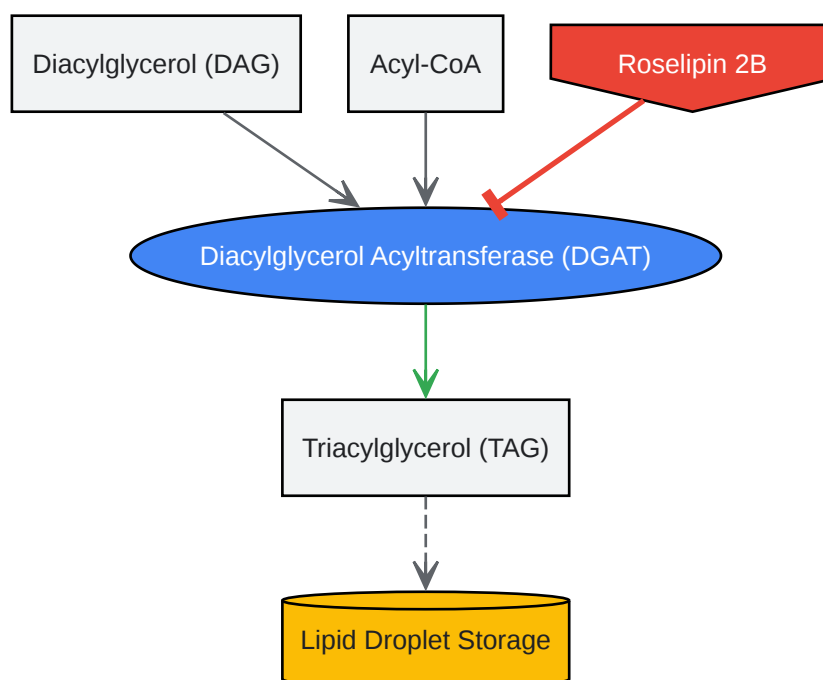
Note: These are representative chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Visualizations



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Caption: Experimental workflow for the analysis of **Roselipin 2B**.



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Caption: Inhibition of the DGAT signaling pathway by **Roselipin 2B**.

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